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molecular formula C11H15N B1611328 (1-Phenylcyclobutyl)methylamine CAS No. 91245-59-9

(1-Phenylcyclobutyl)methylamine

Cat. No. B1611328
M. Wt: 161.24 g/mol
InChI Key: AUOZFCSMXYBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04755594

Procedure details

(1-Phenylcyclobutyl)methylamine is prepared from phenylacetonitrile (2.93 g, 25 mmol) and 1,3-dibromopropane (7.57 g, 37.5 mmol) as described in Example 1 in 62% yield. The above amine (1.61 g, 10 mmol) is reacted with 6-chloropurine riboside (2.87 g, 10 mmol) as described in Example 1. As the compound did not crystallize it is purified by removal of the solvent under reduced pressure, followed by dissolving the residual gum in ethyl acetate (50 mL) and washing it with water (2×25 mL) and saturated brine (25 mL) and drying (MgSO4). The solvent is removed under reduced pressure and the residual gum is subjected to flash chromatography on silica gel, eluting with 5% CH3OH in CHCl3. N6-((1-phenylcyclobutyl)methyl)adenosine (2.40 g, 58%) is obtained as a white solid foam m.p. 95°-118° C. Found: C, 61.21; H, 6.23; N, 17.24%. C21H25N5O4 calculated requires: C, 61.31; H, 6.08; N, 17.03%.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
7.57 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
6-chloropurine riboside
Quantity
2.87 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:11][CH2:12][CH2:13]Br.[CH:15]1[N:20]=[C:19](Cl)[C:18]2[N:22]=[CH:23][N:24]([C@@H:25]3[O:29][C@H:28]([CH2:30][OH:31])[C@@H:27]([OH:32])[C@H:26]3[OH:33])[C:17]=2[N:16]=1>>[C:1]1([C:7]2([CH2:8][NH2:9])[CH2:13][CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]2([CH2:8][NH:9][C:19]3[C:18]4[N:22]=[CH:23][N:24]([C:17]=4[N:16]=[CH:15][N:20]=3)[C@@H:25]3[O:29][C@H:28]([CH2:30][OH:31])[C@@H:27]([OH:32])[C@H:26]3[OH:33])[CH2:13][CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
2.93 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Name
Quantity
7.57 g
Type
reactant
Smiles
BrCCCBr
Step Two
Name
amine
Quantity
1.61 g
Type
reactant
Smiles
Name
6-chloropurine riboside
Quantity
2.87 g
Type
reactant
Smiles
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As the compound did not crystallize it
CUSTOM
Type
CUSTOM
Details
is purified by removal of the solvent under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the residual gum in ethyl acetate (50 mL)
WASH
Type
WASH
Details
washing it with water (2×25 mL) and saturated brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
WASH
Type
WASH
Details
eluting with 5% CH3OH in CHCl3

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC1)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC1)CNC=1C=2N=CN([C@H]3[C@H](O)[C@H](O)[C@@H](CO)O3)C2N=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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